"Disperse Blue 183 chemical structure and properties"
"Disperse Blue 183 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 183, a monoazo dye belonging to the disperse class of colorants, is characterized by its use in dyeing synthetic fibers, particularly polyester. Its chemical structure, featuring a bromo, a cyano, and a nitro group, contributes to its coloristic properties and its toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for Disperse Blue 183. Furthermore, it elucidates the toxicological pathway associated with its metabolic activation into potentially carcinogenic aromatic amines, a characteristic of many azo dyes. Detailed experimental protocols for its synthesis and analysis are provided to support further research and risk assessment.
Chemical Structure and Identification
Disperse Blue 183 is chemically known as N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide.[1] It is a synthetic dye classified under the single azo class molecular structure.[2]
Table 1: Chemical Identification of Disperse Blue 183
| Identifier | Value |
| IUPAC Name | N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide |
| CAS Number | 2309-94-6[2] |
| C.I. Number | 11078[2] |
| Molecular Formula | C₂₀H₂₁BrN₆O₃[2] |
| SMILES | CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)--INVALID-LINK--[O-])C#N[3] |
Physicochemical Properties
Disperse Blue 183 is a bluish-black powder.[4] It exhibits solubility in organic solvents such as acetone and dimethylformamide (DMF).[2][4]
Table 2: Physicochemical Properties of Disperse Blue 183
| Property | Value |
| Molecular Weight | 473.32 g/mol [2] |
| Melting Point | 183 °C |
| Boiling Point | 689.7 °C at 760 mmHg |
| Density | 1.42 g/cm³ |
| UV-Vis Absorption Maximum (λmax) | 625 nm[4] |
| Appearance | Bluish-black powder[4] |
| Solubility | Soluble in acetone and DMF[2][4] |
Experimental Protocols
Synthesis of Disperse Blue 183
The synthesis of Disperse Blue 183 is a two-step process involving the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[2][4]
3.1.1. Diazotization of 2-Cyano-4-nitro-6-bromoaniline
This procedure is based on established methods for the diazotization of aromatic amines.
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Materials: 2-Cyano-4-nitro-6-bromoaniline, concentrated sulfuric acid, nitrosyl sulfuric acid (or sodium nitrite), ice.
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Procedure:
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In a reaction vessel, carefully add 2-Cyano-4-nitro-6-bromoaniline to a cooled (0-5 °C) solution of concentrated sulfuric acid with stirring.
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Maintain the temperature between 0-5 °C using an ice bath.
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Slowly add a stoichiometric amount of nitrosyl sulfuric acid (or a solution of sodium nitrite in sulfuric acid) dropwise to the mixture, ensuring the temperature does not exceed 5 °C.
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Continue stirring for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator.
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3.1.2. Coupling Reaction with N-(3-(diethylamino)phenyl)propionamide
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Materials: Diazonium salt solution from the previous step, N-(3-(diethylamino)phenyl)propionamide, a suitable solvent (e.g., acetic acid or a mixture of water and a polar organic solvent), a weak base (e.g., sodium acetate).
-
Procedure:
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Dissolve N-(3-(diethylamino)phenyl)propionamide in the chosen solvent in a separate reaction vessel.
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Cool the solution to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.
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Maintain the temperature at 0-5 °C and adjust the pH to a slightly acidic to neutral range (pH 4-6) by the slow addition of a weak base to facilitate the coupling reaction.
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Continue stirring for several hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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The resulting precipitate of Disperse Blue 183 is collected by filtration.
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3.1.3. Purification
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Procedure:
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The crude Disperse Blue 183 is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
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Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetone.
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The purified dye is then dried under vacuum.
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Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated procedures for the analysis of disperse dyes.[5][6]
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Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
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Chromatographic Conditions:
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Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30-40 °C.
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Detection: Monitoring at the λmax of Disperse Blue 183 (625 nm).
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Injection Volume: 10-20 µL.
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Sample Preparation:
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Accurately weigh a known amount of the Disperse Blue 183 sample.
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Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
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Filter the solution through a 0.45 µm syringe filter prior to injection.
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Standard Preparation:
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Prepare a stock solution of a Disperse Blue 183 reference standard of known purity in the same solvent as the sample.
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Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish a calibration curve for quantitative analysis.
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Toxicological Pathway: Metabolic Activation and Genotoxicity
A significant concern with azo dyes is their potential for metabolic reduction to form aromatic amines, some of which are known or suspected carcinogens.
Metabolic Reduction of the Azo Bond
The primary step in the metabolic activation of Disperse Blue 183 is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily catalyzed by azoreductase enzymes present in the liver and gut microbiota.
Formation of Aromatic Amines
The reduction of Disperse Blue 183 is predicted to yield two primary aromatic amines:
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2-Cyano-4-nitro-6-bromoaniline
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N-(3-amino-4-(diethylamino)phenyl)propanamide
Genotoxicity of Metabolites
One of the resulting aromatic amines, 2-Cyano-4-nitro-6-bromoaniline, is a derivative of 2-cyano-4-nitroaniline, which has been shown to be a potent mutagen in the Ames test. The genotoxicity of such compounds is often mediated by further metabolic activation. This can involve N-hydroxylation by cytochrome P450 enzymes, followed by O-acetylation by N-acetyltransferases (NATs), leading to the formation of a reactive nitrenium ion that can form DNA adducts, potentially initiating carcinogenesis.
References
- 1. CN105670341A - Blue disperse dye composition, blue disperse dye, and preparation method and use of dye - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse blue 183 | 2309-94-6 | FD166983 | Biosynth [biosynth.com]
- 4. Disperse Blue 183 | 2309-94-6 [chemicalbook.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
